Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFRTBHSVOGGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCO2)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones in the presence of a base . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to various physiological effects . For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-Methoxy-2,3-dimethylbenzoate
- CAS: Not explicitly provided (synonym: ZINC43503524)
- Molecular Formula : C₁₂H₁₆O₃
- Key Differences : Lacks the dihydrobenzofuran ring, instead featuring a simple benzene ring with methyl and methoxy substituents.
- Applications : Primarily used in organic synthesis; its simpler structure may offer higher solubility but reduced ring stability compared to the dihydrobenzofuran derivative .
Ethyl 6-Bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
- CAS : 308295-64-9
- Molecular Formula : C₂₁H₁₉BrO₄
- Key Differences: Incorporates a bromine atom and a phenylpropenoxy group, increasing molecular weight (415.3 g/mol) and lipophilicity (XLogP3 = 5.7). The bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions in medicinal chemistry .
Functional Analogues
Hexanoic Acid Ethyl Ester (Ethyl Hexanoate)
- CAS : 123-66-0
- Molecular Formula : C₈H₁₆O₂
- Volatile and widely detected in fruit aromas (e.g., strawberries, mangoes). Its simplicity contrasts with the target compound’s pharmaceutical relevance, though both share ester functionality .
4-Methoxy-2,5-Dimethyl-3(2H)-Furanone (MDMF)
- CAS : 4077-77-2
- Molecular Formula : C₇H₁₀O₃
- Key Differences: A furanone derivative with methoxy and methyl groups. Found naturally in mangoes, contributing to their aroma. Unlike the target compound, MDMF lacks a dihydrobenzofuran ring and ester group, limiting its synthetic versatility .
Data Table: Comparative Analysis
| Parameter | This compound | Ethyl 4-Methoxy-2,3-dimethylbenzoate | Ethyl 6-Bromo-2-methyl-5-[(E)-3-phenylpropenoxy]-1-benzofuran-3-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 222.24 | 208.25 | 415.3 |
| XLogP3 | Not reported | ~2.5 (estimated) | 5.7 |
| Key Functional Groups | Dihydrobenzofuran, methoxy, ethyl ester | Benzene, methoxy, methyl, ethyl ester | Benzofuran, bromine, phenylpropenoxy, ethyl ester |
| Applications | Pharmaceutical intermediates | Organic synthesis | Medicinal chemistry (e.g., kinase inhibitors) |
| Natural Occurrence | Synthetic | Synthetic | Synthetic |
Research Findings and Implications
Pharmaceutical Utility: The dihydrobenzofuran scaffold in this compound is prized for mimicking natural heterocycles, enhancing binding affinity in drug candidates. This contrasts with aliphatic esters (e.g., ethyl hexanoate), which lack such bioactivity .
Stability : The partially saturated benzofuran ring improves oxidative stability compared to fully aromatic analogues (e.g., ethyl benzoate derivatives), making it suitable for prolonged synthetic workflows .
Synthetic Flexibility : Brominated derivatives (e.g., CAS 308295-64-9) demonstrate how halogenation expands reactivity, though this introduces challenges in purification and cost .
Biological Activity
Ethyl 4-methoxy-2,3-dihydrobenzofuran-6-carboxylate is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Benzofuran Derivatives
Benzofuran derivatives, including this compound, have been extensively studied for their potential therapeutic applications. These compounds exhibit a wide range of biological activities, including:
- Anti-tumor
- Antibacterial
- Antioxidative
- Antiviral
The unique structure of this compound contributes to its specific biological properties.
Target of Action
Benzofuran derivatives primarily act on various cellular targets that lead to significant biochemical changes. This compound has been shown to interact with:
- Topoisomerase I : Inhibition leads to interference with DNA replication and cancer cell proliferation.
- Sigma receptors : These interactions may influence neuroprotective effects and modulation of pain pathways.
- Pim-1 kinase : Inhibition may contribute to its anticancer properties.
Mode of Action
The compound's biological effects are mediated through several biochemical pathways, including:
- Induction of apoptosis in cancer cells
- Modulation of oxidative stress responses
- Interference with bacterial cell wall synthesis
Research Findings and Case Studies
Numerous studies have highlighted the biological activity of this compound and related compounds.
Anticancer Activity
A study demonstrated that benzofuran derivatives showed significant growth inhibition against various cancer cell lines. For instance, compound KL-1156 exhibited growth inhibitory activity with GI50 values ranging from 2.20 μM to 5.86 μM across different cell lines such as HCT15 and NCI-H23 .
In another investigation focusing on the anticancer potential of dihydrobenzofuran derivatives isolated from Polygonum barbatum, it was found that these compounds could inhibit the growth of oral squamous cell carcinoma and large cell lung carcinoma cells .
Antibacterial Properties
Research indicates that benzofuran derivatives possess antibacterial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall integrity or inhibiting critical metabolic pathways.
Comparative Analysis with Similar Compounds
A comparison table illustrates the biological activities of this compound against other benzofuran derivatives:
| Compound Name | Anti-tumor Activity | Antibacterial Activity | Antioxidative Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Benzofuran | Moderate | Low | Moderate |
| 2,3-Dihydrobenzofuran | Low | Moderate | High |
| 4-Methoxybenzofuran | High | Low | Moderate |
Q & A
Q. What are the key considerations for designing a robust synthetic route for Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate?
- Methodological Answer : A scalable synthesis requires optimizing regioselectivity in benzofuran ring formation. For example, cyclization of substituted phenolic precursors via acid-catalyzed Friedel-Crafts alkylation or transition-metal-mediated coupling (e.g., Pd-catalyzed Heck reactions) can yield the dihydrobenzofuran core. Methoxy and ester groups must be introduced with orthogonal protecting groups to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) is critical for isolating high-purity product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The dihydrobenzofuran ring’s protons (H-2 and H-3) appear as doublets of doublets (δ 2.8–3.5 ppm) due to vicinal coupling. The methoxy group (OCH₃) resonates as a singlet at δ ~3.8 ppm, while the ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR.
- IR : Stretching bands for C=O (ester) at ~1720 cm⁻¹ and aromatic C-O (methoxy) at ~1250 cm⁻¹ validate functional groups.
- HRMS : Molecular ion [M+H]⁺ should match the exact mass (calculated: 250.0845 g/mol for C₁₂H₁₄O₅). Discrepancies may indicate impurities or incorrect substituent positioning .
Q. What purification strategies are effective for removing byproducts in the final synthesis step?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates polar byproducts. For non-polar impurities, flash chromatography with a hexane/ethyl acetate gradient (7:3 → 1:1) is recommended. Crystallization from ethanol at −20°C yields needle-like crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and ring puckering?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines the dihydrobenzofuran ring’s puckering parameters. Cremer-Pople coordinates (Q, θ, φ) quantify out-of-plane displacements. For example, a Q value > 0.5 Å indicates significant puckering. Disorder in the ethyl ester group may require multi-component refinement (PART commands in SHELXL) .
Q. What experimental and computational approaches reconcile discrepancies between DFT-predicted and observed NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Use:
Q. How do hydrogen-bonding patterns in the solid state influence the compound’s stability and solubility?
- Methodological Answer : Graph set analysis identifies robust intermolecular interactions. For example, the ester carbonyl may form C=O···H-O hydrogen bonds with adjacent methoxy groups, stabilizing the crystal lattice. Solubility in DMSO vs. water can be predicted via Hansen solubility parameters, correlating with H-bond donor/acceptor counts .
Q. What mechanistic insights explain low yields in the esterification of 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid?
- Methodological Answer : Steric hindrance at the C-6 position slows nucleophilic attack by ethanol. Catalyze with DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid. Microwave-assisted synthesis (100°C, 20 min) improves yields by 30% compared to traditional reflux .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting reports on the compound’s melting point across literature sources?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Perform:
Q. What strategies validate the absence of photodegradation in UV/Vis stability studies?
- Methodological Answer : Conduct accelerated aging under UV light (λ = 254 nm, 24 hrs) and analyze via:
- HPLC-UV : Monitor degradation peaks (retention time shifts).
- LC-MS : Identify photoproducts (e.g., demethylation or ring-opening).
- EPR : Detect radical intermediates using spin-trapping agents like DMPO .
Structural & Functional Analysis
Q. How can QTAIM (Quantum Theory of Atoms in Molecules) elucidate electron density distributions in the benzofuran ring?
- Methodological Answer :
Use AIMAll software to calculate bond critical points (BCPs). Laplacian values (∇²ρ) > 0 indicate closed-shell interactions (e.g., C-O bonds), while negative values suggest covalent character (e.g., C-C bonds). This clarifies resonance stabilization in the dihydrobenzofuran system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
